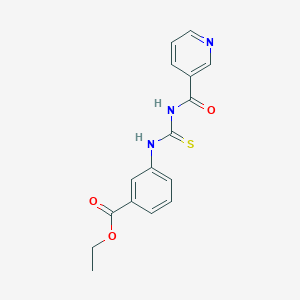

Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate

Beschreibung

Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate is a benzoate ester derivative featuring a pyridine-3-carbonylcarbamothioylamino substituent at the 3-position of the benzene ring. This compound combines a benzoate backbone with a thiourea-linked pyridine moiety, which may confer unique physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

400828-85-5 |

|---|---|

Molekularformel |

C16H15N3O3S |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate |

InChI |

InChI=1S/C16H15N3O3S/c1-2-22-15(21)11-5-3-7-13(9-11)18-16(23)19-14(20)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H2,18,19,20,23) |

InChI-Schlüssel |

LMPRWFAQGRTBJG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CN=CC=C2 |

Löslichkeit |

8.1 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(Pyridin-3-carbonylcarbamothioylamino)benzoat erfolgt in der Regel in einem mehrstufigen Prozess. Eine gängige Methode umfasst die Reaktion von Ethylbenzoat mit Pyridin-3-carbonylchlorid in Gegenwart einer Base wie Triethylamin. Das resultierende Zwischenprodukt wird dann mit Thioharnstoff umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(Pyridin-3-carbonylcarbamothioylamino)benzoat wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Für seine potenziellen therapeutischen Anwendungen in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wissenschaftliche Forschungsanwendungen

ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(Pyridin-3-carbonylcarbamothioylamino)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein des Pyridinrings und der Carbamothioylaminogruppe ermöglicht es, Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen einzugehen, wodurch verschiedene biochemische Wege beeinflusst werden .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate with analogous ethyl benzoate derivatives, focusing on substituent effects, synthesis, and functional properties.

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Solubility and Stability: Halogenated analogs (e.g., Ethyl 3-iodo-4-methoxybenzoate) exhibit reduced aqueous solubility compared to polar substituents like dimethylamino or carbamothioyl groups . The pyridine-thiourea moiety in the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) while enhancing thermal stability.

- Reactivity: The carbamothioylamino group’s ability to act as a hydrogen bond donor/acceptor could make the target compound more reactive in catalytic or supramolecular systems compared to non-thiourea analogs .

Biologische Aktivität

Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its structural formula, which features a benzoate moiety linked to a pyridine ring through a carbonyl and a thiourea functional group. The compound's molecular formula is CHNOS, indicating the presence of nitrogen and sulfur, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research suggests that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cyclooxygenase (COX) pathways or other inflammatory mediators.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. For instance, in vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The IC50 values for cytokine inhibition were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties against various bacterial strains. Preliminary data from disc diffusion assays revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound in an LPS-induced inflammation model.

- Methodology : Human whole blood was treated with varying concentrations of the compound, followed by LPS stimulation.

- Results : The compound significantly reduced TNFα levels with an IC50 value of approximately 150 nM, outperforming some conventional NSAIDs in similar assays.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against common pathogens.

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli using standard agar diffusion methods.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.